(1-Fluorobutan-2-yl)hydrazine dihydrochloride
Description
(1-Fluorobutan-2-yl)hydrazine dihydrochloride is a fluorinated alkyl hydrazine derivative in its dihydrochloride salt form. Structurally, it consists of a hydrazine backbone substituted with a 1-fluorobutan-2-yl group and two hydrochloric acid molecules. Fluorinated alkyl chains are known to influence electronic properties, lipophilicity, and metabolic stability, which may differentiate this compound from non-fluorinated hydrazine derivatives.
Properties
IUPAC Name |
1-fluorobutan-2-ylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11FN2.2ClH/c1-2-4(3-5)7-6;;/h4,7H,2-3,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFBBLYBBZAILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CF)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1-Fluorobutan-2-yl)hydrazine dihydrochloride involves the reaction of 1-fluorobutane with hydrazine in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature and pressure environment to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
Chemical Reactions Analysis
(1-Fluorobutan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Fluorobutan-2-yl)hydrazine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Fluorobutan-2-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Differences :
- The fluorobutan-yl group in the target compound introduces both fluorine’s electron-withdrawing effects and a longer alkyl chain, which may improve solubility in non-polar matrices compared to methyl or phenyl derivatives.
Physicochemical Properties
*Inferred properties based on structural analogs.
Biological Activity
(1-Fluorobutan-2-yl)hydrazine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its hydrazine functional group, which is known for its reactivity and biological significance. The compound's structure can be depicted as follows:
- Molecular Formula : C4H10Cl2FN2
- Molecular Weight : 175.04 g/mol
The biological activity of this compound primarily involves its interaction with various cellular targets. Key mechanisms include:
- Inhibition of Chemokine Receptors : Similar to other hydrazine derivatives, this compound may exhibit activity against chemokine receptors, particularly CXCR4 and CCR5. These receptors play crucial roles in immune responses and the pathogenesis of diseases such as HIV .
- Antiviral Properties : Preliminary studies suggest that compounds with similar structures can inhibit viral replication by blocking the entry of viruses into host cells through chemokine receptor antagonism .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological effects of hydrazine derivatives, including this compound:
- Study on HIV Inhibition : A study demonstrated that hydrazine derivatives could effectively inhibit the binding of HIV to immune cells by blocking chemokine receptors, thus preventing viral entry .
- Immunomodulation Research : Research indicated that certain hydrazines could enhance immune cell proliferation, particularly CD4+ T-cells, which are vital for a robust immune response against infections and tumors .
- Anticancer Activity : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit their proliferation, suggesting potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
